叔丁基 4-(4-羟基苄基)哌嗪-1-甲酸酯

描述

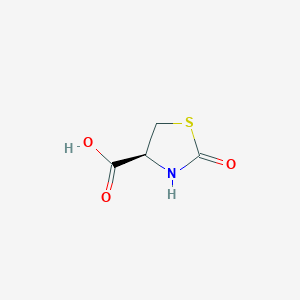

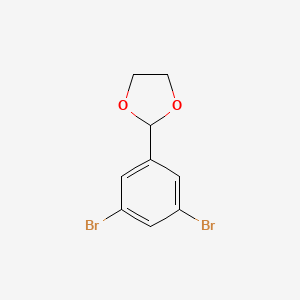

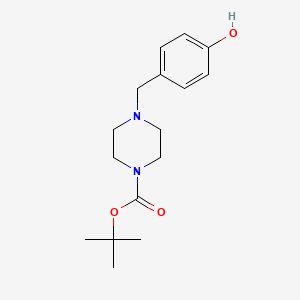

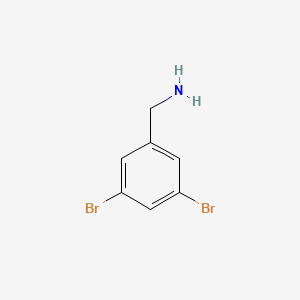

Tert-Butyl 4-(4-hydroxybenzyl)piperazine-1-carboxylate is a chemical compound. It is also known as Olaparib Impurity 7, an impurity of Olaparib . It is a derivative of N-Boc piperazine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and a hydrazide derivative tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray diffraction studies . The piperazine ring is present in a chair conformation with di-equatorial substitution . Intermolecular interactions resulting from the crystal packing patterns were investigated using Hirshfeld surface analysis and fingerprint analysis .Chemical Reactions Analysis

While specific chemical reactions involving Tert-butyl 4-(4-hydroxybenzyl)piperazine-1-carboxylate are not available, it’s worth noting that 1-Boc-piperazine undergoes Buchwald-Hartwig amination with various aryl halides to form corresponding amine derivatives .科学研究应用

Medicinal Chemistry and Drug Development

TBHP serves as a valuable building block in the synthesis of novel organic compounds. Researchers have explored its derivatives for their diverse biological activities, including:

- Antibacterial Activity : TBHP derivatives have demonstrated moderate antibacterial effects against Gram-positive and Gram-negative strains .

- Antifungal Activity : These compounds also exhibit antifungal properties .

- Anticancer Potential : Some TBHP derivatives show promise as potential anticancer agents .

- Antiparasitic Activity : TBHP-based compounds may have applications in combating parasitic infections .

- Antihistamine and Antidepressant Activities : The piperazine ring’s flexibility contributes to its interaction with macromolecules, making it relevant for drug discovery .

Protein Degradation Research

TBHP derivatives, such as tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate , serve as semi-flexible linkers in PROTAC (PROteolysis TAgeting Chimeras) development. PROTACs are used for targeted protein degradation, a promising approach in cancer therapy and other diseases .

Synthesis of Biologically Active Compounds

TBHP derivatives play a crucial role in the synthesis of various biologically active molecules. For instance:

- Crizotinib Intermediate : Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an intermediate in the synthesis of crizotinib, a tyrosine kinase inhibitor used in treating lung cancer .

Central Nervous System Drug Development

Researchers have synthesized compounds like 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl)piperazin-1-yl)-2-methoxyethan-1-one (LQFM180) for potential use in central nervous system diseases. LQFM180 represents a new avenue for drug development in this field .

Crystallography and Structural Studies

TBHP derivatives have been characterized using X-ray diffraction analysis, revealing their molecular structures. These studies provide insights into their conformation and intermolecular interactions .

安全和危害

未来方向

Piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds . They are considered as an important synthetic strategy in the field of drug discovery . Therefore, Tert-butyl 4-(4-hydroxybenzyl)piperazine-1-carboxylate could potentially be used in the development of new drugs for the treatment of various diseases.

作用机制

Target of Action

Tert-butyl 4-(4-hydroxybenzyl)piperazine-1-carboxylate, a piperazine derivative, has been found to bind to the α1B, 5-HT1A, and D2 receptors . These receptors are primarily involved in the serotonergic, noradrenergic, and dopaminergic pathways, which play crucial roles in the central nervous system .

Mode of Action

The compound interacts with its targets (α1B, 5-HT1A, and D2 receptors) and induces changes in the central nervous system .

Biochemical Pathways

The compound affects the serotonergic, noradrenergic, and dopaminergic pathways . These pathways are involved in various physiological processes, including mood regulation, anxiety, and depression . The compound’s interaction with these pathways could lead to changes in neurotransmitter levels and receptor activity, resulting in its observed effects .

Pharmacokinetics

Similar piperazine derivatives have been administered orally in doses between 94 and 752 mg/kg . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The compound has shown antioxidant activity and central activity in behavioral tests . It has demonstrated anxiolytic-like activity, decreased the latency to sleep, and increased sleep duration, indicating central depressant activity . In the forced swimming test, the compound decreased immobility time, suggesting antidepressant-like activity .

属性

IUPAC Name |

tert-butyl 4-[(4-hydroxyphenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-10-8-17(9-11-18)12-13-4-6-14(19)7-5-13/h4-7,19H,8-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCKQOSVLILWQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine](/img/structure/B3154121.png)

![Ethyl 3-[3-(trifluoromethyl)phenyl]pyrazolidine-4-carboxylate](/img/structure/B3154160.png)

![N-[(piperidin-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B3154164.png)